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Compound of Interest

3-Nitro-4-(pyrrolidin-1-
Compound Name:
yl)benzaldehyde

cat. No.: B1297665

A Technical Guide to 3-Nitro-4-(pyrrolidin-1-
yl)benzaldehyde (C11H12N203)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Nitro-4-(pyrrolidin-1-
yl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug
discovery. The presence of a nitro group, an aldehyde function, and a pyrrolidine moiety on a
benzene ring makes it a versatile chemical intermediate for the synthesis of more complex
heterocyclic systems and potential bioactive molecules.

Molecular Structure and Physicochemical
Properties

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the confirmed
molecular formula C11H12N20s. The structure consists of a benzaldehyde core substituted with
a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.

Caption: 2D Molecular Structure Diagram.

Physicochemical Data
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The key physicochemical properties of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde are
summarized in the table below for quick reference.

Property Value Reference
Molecular Formula C11H12N203 [1112]
Molecular Weight 220.22 g/mol [1][2]
Physical Form Solid [1]

Melting Point 103 °C [3]

Boiling Point 396.8 + 37.0 °C (Predicted) [3]

InChi Key AONHBESCCBXPAD- o

UHFFFAOYSA-N

_ O=CC1=CC(N2CCCC2)=C(C=
SMILES String [1]
C1)--INVALID-LINK--=0O

CAS Number 284679-97-6 [3]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is
scarce, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAr) of
an activated aryl halide. The proposed synthesis involves the reaction of 4-chloro-3-
nitrobenzaldehyde with pyrrolidine. The electron-withdrawing nitro group strongly activates the
aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving
group by the pyrrolidine nucleophile.

Proposed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for
nucleophilic aromatic substitution reactions.

Materials:

e 4-Chloro-3-nitrobenzaldehyde (1.0 eq)[4][5]
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e Pyrrolidine (1.2 eq)

¢ Potassium carbonate (K2CQOs) or Triethylamine (EtsN) (2.0 eq)
e Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
o Ethyl acetate

 Brine solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-
nitrobenzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

o Addition of Base: Add the base (e.g., K2COs, 2.0 eq).

» Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room
temperature.

» Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
o Extraction: Extract the aqueous mixture with ethyl acetate (3x).
e Washing: Combine the organic layers and wash sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by column chromatography on silica gel or
recrystallization to yield the final product, 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde.
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Start: 4-Chloro-3-nitrobenzaldehyde
+ Pyrrolidine

1. Dissolve in Anhydrous Solvent (DMF)
2. Add Base (K2CO3)

!
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End Product:
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Figure 2. Proposed Synthesis Workflow via SNAr

Click to download full resolution via product page

Caption: Proposed Synthesis Workflow via SNAr.
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Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is not widely

available. The following table summarizes the expected characteristic signals based on the

compound's functional groups and data from analogous structures.[6][7]

Spectroscopy

Expected Characteristics

IH-NMR

~9.8-10.0 ppm: Singlet, 1H (Aldehyde proton,
CHO).~8.0-8.2 ppm: Doublet, 1H (Aromatic
proton ortho to aldehyde and nitro).~7.5-7.7
ppm: Doublet of doublets, 1H (Aromatic proton
ortho to aldehyde and pyrrolidine).~6.8-7.0 ppm:
Doublet, 1H (Aromatic proton ortho to
pyrrolidine).~3.4-3.6 ppm: Triplet, 4H
(Pyrrolidine protons adjacent to N).~1.9-2.1
ppm: Multiplet, 4H (Pyrrolidine protons beta to
N).

BC-NMR

~190 ppm: Aldehyde C=0.~120-155 ppm:
Aromatic carbons.~45-55 ppm: Pyrrolidine
carbons adjacent to N.~20-30 ppm: Pyrrolidine

carbons beta to N.

FT-IR (cm™1)

~2820, ~2720: C-H stretch of aldehyde.~1700:
C=0 stretch of aldehyde.~1520, ~1340:
Asymmetric and symmetric N-O stretch of nitro

group.~1300: C-N stretch of aromatic amine.

Mass Spec (El)

M+ at m/z = 220: Molecular ion peak.

Potential Applications and Biological Activity

The unique combination of functional groups in 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

suggests its utility as a building block in medicinal chemistry and materials science.

o Pharmaceutical Intermediate: Nitroaromatic compounds are precursors for many

pharmaceuticals.[8][9] Specifically, nitrobenzaldehydes serve as key intermediates in the
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synthesis of drugs such as dihydropyridine calcium channel blockers.[9] The pyrrolidine
scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs
targeting a wide range of diseases, including cancer and central nervous system disorders.
Therefore, this molecule is a prime candidate for building libraries of novel compounds for
high-throughput screening.

Antimicrobial Research: The nitro group is a known pharmacophore in various antimicrobial
agents.[10][11] Its strong electron-withdrawing nature is crucial for the mechanism of action
in drugs like metronidazole. Studies have shown that the position of the nitro group on a
phenyl ring can significantly alter antimicrobial activity against various pathogens.[3] The
conjugation of a nitroaromatic moiety with a pyrrolidine ring presents an interesting scaffold
for the development of new antimicrobial candidates.

@-Nitro-4-(pyrro|idin-l—yl)benzaldehyde)

contains contains contains

Y

Pyrrolidine Moiety

known precursor forgontributes to s a privileged scaffold for

Nitrobenzaldehyde Core Aldehyde Group

enables derivatization via

Precursor for Building Block for
Anticancer Compounds Novel Heterocycles

Figure 3. Structure-Activity Relationship
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Caption: Structure-Activity Relationship.

Safety Information

Based on available supplier data, 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is classified as a
warning-level hazard.
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e Hazard Statements: H319 (Causes serious eye irritation).

e Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water
for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

e Pictogram: GHSO07 (Exclamation mark).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)
such as safety glasses and gloves, should be strictly followed when handling this compound.

Conclusion

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is a valuable chemical entity with significant potential
as an intermediate in organic synthesis, particularly for the development of novel
pharmaceutical agents. Its synthesis is readily achievable through standard SNAr chemistry.
The combination of its structural motifs—a reactive aldehyde, a biologically significant
pyrrolidine ring, and an activity-conferring nitro group—makes it a compound of high interest for
further investigation by researchers in drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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